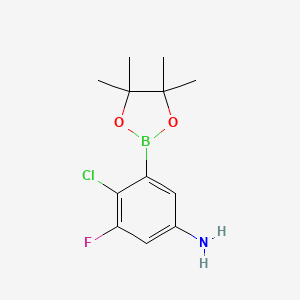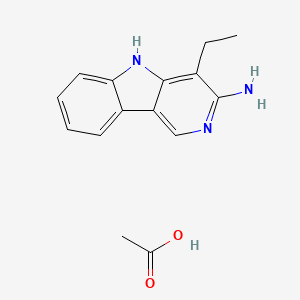
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes an indole ring fused with a pyridine ring, and an amino group at the 3-position. The acetate form of this compound is often used in various chemical and biological studies due to its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate typically involves the cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids under acidic conditions to form 1,2-dihydro-γ-carbolines. This is followed by dehydrogenation to yield the γ-carbolinecarboxylates, which are then converted to the amino form through Curtius rearrangement . An alternative method involves the thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate has a wide range of applications in scientific research:
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate involves its interaction with cellular components, leading to various biological effects. It is known to induce apoptosis through the activation of caspases and other apoptotic pathways . The compound can be taken up by cells via monoamine transporters, where it exerts its effects by interfering with cellular signaling and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate is unique due to its specific structural features, such as the ethyl group at the 4-position and the acetate form, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Propiedades
Número CAS |
75240-20-9 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
acetic acid;4-ethyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C13H13N3.C2H4O2/c1-2-8-12-10(7-15-13(8)14)9-5-3-4-6-11(9)16-12;1-2(3)4/h3-7,16H,2H2,1H3,(H2,14,15);1H3,(H,3,4) |
Clave InChI |
TWFWCARWOAPZFC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CN=C1N)C3=CC=CC=C3N2.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
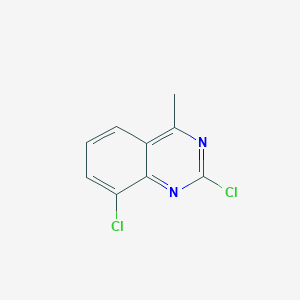
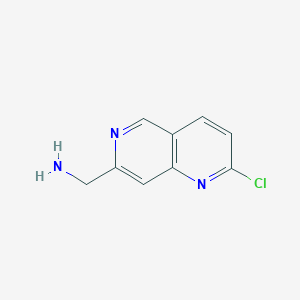

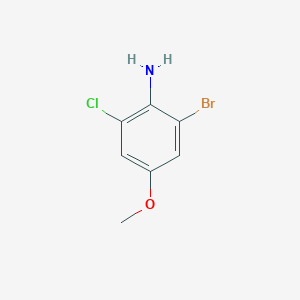
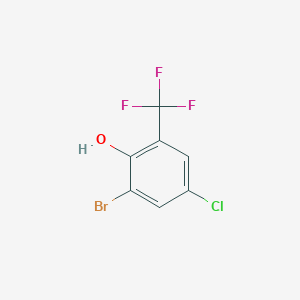
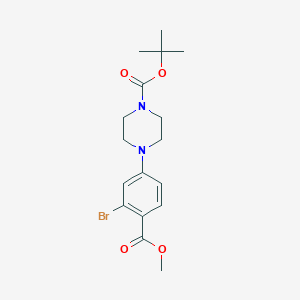
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)
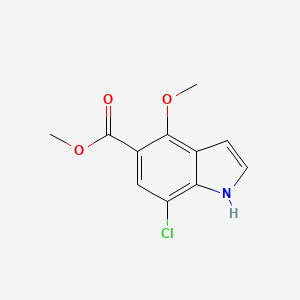
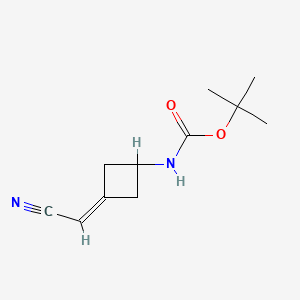
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
